molecular formula C17H23NO4 B1233765 (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate

(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate

Cat. No. B1233765
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-VXUTWAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-hydroxyhyoscyamine is a tertiary amine. It derives from an atropine. It is a conjugate base of a (6S)-6-hydroxyhyoscyaminium.

Scientific Research Applications

1. Synthesis and Derivatives

A study by Bremner, Smith, and Tarrant (1996) explores a Meisenheimer rearrangement approach to synthesize bridgehead hydroxylated tropane alkaloid derivatives, which includes compounds similar to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate. This process involves thermolysis, reductive N-O ring cleavage, hydrogenation, oxidation, and deprotection steps (Bremner, Smith, & Tarrant, 1996).

2. Tropane Alkaloid Synthesis

Another research by Rumbo et al. (1996) focuses on 3-hydroxy-4-pyrones as precursors for the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, essential for the divergent conversion to various natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

3. Cytotoxic Evaluation

Research on a new tropane alkaloid with structural similarities to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate was conducted by Sena-Filho et al. (2010). They evaluated the cytotoxicity of the compound against several cell lines, finding no inhibition of cell viability at specific concentrations (Sena-Filho et al., 2010).

4. Synthesis and Biological Activity

Romanelli et al. (1993) synthesized a series of aryl tropanyl esters and amides, including molecules related to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate, and evaluated their antinociceptive activity. They found certain derivatives exhibited potent pain threshold increase (Romanelli et al., 1993).

5. Monoamine Transporter Affinity

Krunic et al. (2005) synthesized a series of 3-aryl-tropanes, demonstrating affinity and selectivity for monoamine transporters. This research is relevant to understanding the interaction of compounds like (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate with neurological receptors (Krunic, Mariappan, Reith, & Dunn, 2005).

properties

Product Name

(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14?,15+,16-/m0/s1

InChI Key

WTQYWNWRJNXDEG-VXUTWAGNSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
Reactant of Route 2
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
Reactant of Route 3
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
Reactant of Route 4
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
Reactant of Route 5
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
Reactant of Route 6
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate

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